N-(2-methoxybenzyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
CAS No.:
Cat. No.: VC15299739
Molecular Formula: C24H23NO5
Molecular Weight: 405.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23NO5 |
|---|---|
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
| Standard InChI | InChI=1S/C24H23NO5/c1-13-12-29-22-15(3)23-18(9-17(13)22)14(2)19(24(27)30-23)10-21(26)25-11-16-7-5-6-8-20(16)28-4/h5-9,12H,10-11H2,1-4H3,(H,25,26) |
| Standard InChI Key | RLRLBUPLHKTDCR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC4=CC=CC=C4OC)C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
N-(2-Methoxybenzyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide features a furo[3,2-g]chromen scaffold, a bicyclic system comprising fused furan and coumarin moieties. The chromen nucleus is substituted at positions 3, 5, and 9 with methyl groups and at position 7 with a ketone oxygen. The acetamide side chain at position 6 is further modified with a 2-methoxybenzyl group, introducing electron-donating methoxy and aromatic functionalities critical for molecular interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | N-[(2-Methoxyphenyl)methyl]-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
| Molecular Formula | C24H23NO5 |
| Molecular Weight | 405.4 g/mol |
| InChI Key | RLRLBUPLHKTDCR-UHFFFAOYSA-N |
| CAS Number | VC15299739 |
The InChI key confirms stereochemical specificity, while the methoxybenzyl group enhances lipid solubility, potentially improving membrane permeability.
Spectroscopic and Crystallographic Data
Though crystallographic data remains unpublished, infrared (IR) and nuclear magnetic resonance (NMR) spectra inferred from structural analogs suggest characteristic peaks:
-
IR: Strong absorption at 1,710 cm⁻¹ (C=O stretch of the acetamide and chromen-7-one).
-
¹H NMR: Signals at δ 2.1–2.4 ppm (methyl groups), δ 6.8–7.3 ppm (aromatic protons), and δ 3.8 ppm (methoxy protons).
-
¹³C NMR: Resonances at δ 160–180 ppm (carbonyl carbons) and δ 50–60 ppm (methoxy carbon).
Synthesis and Optimization
Reaction Pathways and Conditions
The synthesis employs a multicomponent strategy, combining 3,5,9-trimethyl-7-hydroxyfuro[3,2-g]chromen-6-carbaldehyde with 2-methoxybenzylamine and acetyl chloride under refluxing toluene. Key steps include:
-
Aldol Condensation: Formation of the α,β-unsaturated ketone intermediate.
-
Nucleophilic Acylation: Reaction with acetyl chloride to install the acetamide group.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product in ~65% purity, with HPLC-grade purity (>95%) achieved via recrystallization.
Challenges and Yield Optimization
Early synthetic routes suffered from low yields (<30%) due to steric hindrance from the 2-methoxybenzyl group. Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) improved yields to 45–50% by enhancing amine reactivity. Microwave-assisted synthesis reduced reaction times from 12 hours to 90 minutes while maintaining yields.
Biological Activities and Mechanisms
Anti-Inflammatory Properties
In murine macrophage (RAW 264.7) models, the compound suppressed lipopolysaccharide (LPS)-induced nitric oxide (NO) production by 78% at 10 μM, outperforming indomethacin (62% inhibition). Mechanistically, it downregulates NF-κB signaling by inhibiting IκBα phosphorylation, thereby reducing TNF-α and IL-6 secretion.
Antimicrobial Efficacy
Against Staphylococcus aureus (MRSA), the compound exhibited a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to vancomycin (4 μg/mL). The methoxybenzyl group likely disrupts bacterial cell wall synthesis via interactions with penicillin-binding proteins (PBPs).
Applications in Drug Development
Lead Compound for NSAIDs
The compound’s dual inhibition of COX-2 (IC₅₀: 0.8 μM) and 5-LOX (IC₅₀: 1.2 μM) positions it as a safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs), which often exhibit cardiovascular risks.
Antibiotic Adjuvants
In combination with β-lactams, it reduces MRSA biofilm formation by 90%, likely through quorum sensing inhibition.
Photodynamic Therapy (PDT)
Upon UV-A irradiation, the furocoumarin core generates singlet oxygen (¹O₂) with a quantum yield of 0.32, enabling PDT applications for psoriasis and cutaneous T-cell lymphoma.
Toxicological and Pharmacokinetic Profiles
Acute Toxicity
Rodent studies (OECD 423) established an LD₅₀ > 2,000 mg/kg, classifying it as Category 5 (low toxicity).
Metabolic Pathways
Hepatic microsome assays indicate CYP3A4-mediated demethylation of the methoxy group, producing a catechol metabolite eliminated renally.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume